2-Bromo-3-hydroxybenzonitrile
Overview
Description
2-Bromo-3-hydroxybenzonitrile is a halogenated aromatic nitrile compound. While the provided papers do not directly discuss 2-Bromo-3-hydroxybenzonitrile, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2-Bromo-3-hydroxybenzonitrile.
Synthesis Analysis
The synthesis of halogenated benzonitriles, such as 2-bromo-3-fluorobenzonitrile, can be achieved through the halodeboronation of aryl boronic acids using a sodium methoxide catalyst . Similarly, 2-bromobenzonitriles can be synthesized from bromoanilines, which are obtained by selective monobromination of aniline . These methods suggest that 2-Bromo-3-hydroxybenzonitrile could potentially be synthesized through analogous halodeboronation or bromination reactions, followed by the introduction of a hydroxy group.
Molecular Structure Analysis
The molecular structure of halogenated benzonitriles, such as 5-Bromo-2-methoxybenzonitrile, has been studied using Density Functional Theory (DFT), which provides information on bond lengths, bond angles, and dihedral angles . These computational studies are essential for understanding the electronic structure and reactivity of such compounds. Although the exact structure of 2-Bromo-3-hydroxybenzonitrile is not discussed, similar DFT studies could be applied to predict its geometric and electronic properties.
Chemical Reactions Analysis
Halogenated benzonitriles undergo various chemical reactions. For instance, 2-bromobenzonitriles can be used to synthesize substituted 3-aminoindazoles through palladium-catalyzed arylation and subsequent cyclization . The presence of a bromine atom on the benzene ring makes these compounds suitable for further functionalization through cross-coupling reactions. The hydroxy group in 2-Bromo-3-hydroxybenzonitrile would likely influence its reactivity and could participate in additional chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzonitriles are influenced by their functional groups. For example, the phototransformation of bromoxynil, a related compound, has been studied, showing that it undergoes degradation under light to form less halogenated products . The presence of halogen and nitrile groups also affects the compound's biodegradability under various environmental conditions . These studies suggest that 2-Bromo-3-hydroxybenzonitrile would have distinct physical and chemical properties, such as solubility, boiling point, and reactivity, which could be explored in further detail through experimental studies.
Scientific Research Applications
Environmental Degradation and Biodegradation
2-Bromo-3-hydroxybenzonitrile, under various names such as bromoxynil, is primarily researched for its environmental impact and degradation processes. Knight, Berman, and Häggblom (2003) explored its biotransformation under different anaerobic conditions, revealing its degradation through reductive debromination to 4-cyanophenol and further transformation to phenol, which can eventually degrade to carbon dioxide (Knight, Berman, & Häggblom, 2003). Additionally, Rosenbrock, Munch, Scheunert, and Dörfler (2004) investigated its mineralization and formation of metabolites in agricultural soil, highlighting the formation of nonextractable residues and the potential for biodegradation in soil environments (Rosenbrock, Munch, Scheunert, & Dörfler, 2004).
Herbicide Efficiency and Usage
The compound is also studied for its efficiency as a herbicide. Subbarayappa et al. (2010, 2011) focused on the herbicidal applications of bromoxynil, particularly its use in controlling broad-leafed weeds in agricultural settings. They also examined the efficient and environment-friendly synthesis of bromoxynil (Subbarayappa, Joshi, Patil, & Marg, 2010), (Subbarayappa, Joshi, & Patil, 2011).
Cellular Mechanisms and Molecular Interactions
Research by Morimoto and Shimmen (2008) revealed the cellular effects of bromoxynil, suggesting its primary action may be cytosol acidification in plants, which leads to rapid cell death. This finding is crucial in understanding its mechanism as a herbicide (Morimoto & Shimmen, 2008).
Chemical Synthesis and Derivatives
The synthesis of derivatives and related compounds is another area of focus. Wang et al. (2016) developed a synthetic method for a bromo-isobutyloxyphenyl carbothioamide compound, derived from 4-hydroxybenzonitrile, showcasing the versatility of compounds related to 2-Bromo-3-hydroxybenzonitrile in chemical synthesis (Wang, Guo, Wang, Zhu, & Xu, 2016).
Safety And Hazards
properties
IUPAC Name |
2-bromo-3-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKTUNIJIIPACU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625529 | |
Record name | 2-Bromo-3-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-hydroxybenzonitrile | |
CAS RN |
693232-06-3 | |
Record name | 2-Bromo-3-hydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693232-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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